Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C17H26N2O5S and a molecular weight of 370.4637 . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethoxy group and a sulfonyl group attached to a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate: Similar structure but with chlorine substituents instead of ethoxy and dimethyl groups.
Ethyl 4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and dimethyl groups enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H26N2O5S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O5S/c1-5-23-15-11-13(3)14(4)12-16(15)25(21,22)19-9-7-18(8-10-19)17(20)24-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
VNAXCTSNMFYGFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
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